molecular formula C7H5NO5 B13734958 2-Nitroperbenzoic acid CAS No. 1711-41-7

2-Nitroperbenzoic acid

Katalognummer: B13734958
CAS-Nummer: 1711-41-7
Molekulargewicht: 183.12 g/mol
InChI-Schlüssel: LOEMDEDKAHXRTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitroperbenzoic acid is an organic compound that features both a nitro group and a perbenzoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Nitroperbenzoic acid can be synthesized through the nitration of perbenzoic acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the perbenzoic acid without over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitroperbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group, forming 2-aminoperbenzoic acid.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of perbenzoic acid.

    Reduction: 2-Aminoperbenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Nitroperbenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Nitroperbenzoic acid involves its ability to undergo redox reactions due to the presence of the nitro group. This group can participate in electron transfer reactions, making the compound a useful reagent in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the perbenzoic acid group.

    3-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

Uniqueness

2-Nitroperbenzoic acid is unique due to the presence of both a nitro group and a perbenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

1711-41-7

Molekularformel

C7H5NO5

Molekulargewicht

183.12 g/mol

IUPAC-Name

2-nitrobenzenecarboperoxoic acid

InChI

InChI=1S/C7H5NO5/c9-7(13-12)5-3-1-2-4-6(5)8(10)11/h1-4,12H

InChI-Schlüssel

LOEMDEDKAHXRTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.